molecular formula C16H22Cl2N2O4 B2354337 4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047979-74-7

4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2354337
M. Wt: 377.26
InChI Key: CPLPHWLJZRQPJU-UHFFFAOYSA-N
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Description

4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Molecular Docking and Vibrational Studies

A study by Vanasundari et al. (2018) on closely related compounds provides a comprehensive understanding of the molecular structure through experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations. This research highlights the compound's stability, charge delocalization, and potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizabilities. Additionally, the study suggests its biological activities, particularly as inhibitors of Placenta growth factor (PIGF-1), indicating potential pharmacological importance. This underscores the compound's relevance in both material science and biological research applications (Vanasundari et al., 2018).

Spectroscopic and Supramolecular Studies

Research on chloramphenicol derivatives, such as those by Fernandes et al. (2017), though not directly related to the queried compound, sheds light on the importance of vibrational spectroscopy (Raman and infrared) supported by DFT calculations for understanding chemical structures. This study particularly emphasizes the role of hydrogen bonding and non-conventional interactions (e.g., CH⋯O, CH⋯π, π-π stacking) in the molecular architecture, relevant for designing compounds with specific properties and activities (Fernandes et al., 2017).

Liquid Crystalline Properties

López-Velázquez et al. (2012) explored compounds with similar structural motifs, focusing on their liquid crystalline properties. The study investigates the phase transitions and the liquid crystalline character through differential scanning calorimetry (DSC) and variable temperature X-ray diffraction (VTXRD). Such research underscores the potential application of these compounds in creating new macromolecules with side chain liquid crystals, relevant for advanced material science applications (López-Velázquez et al., 2012).

Biochemical Pharmacology and Enzyme Inhibition

Tang et al. (2006) investigated 4-Methylthio-2-oxobutanoic acid (MTOB), a compound from the methionine salvage pathway, for its effects on cell lines. While this study focuses on a different but structurally similar compound, it highlights the importance of biochemical pathways in understanding the physiological impact of chemical compounds. The study found that MTOB induces apoptosis independently of ornithine decarboxylase down-regulation, suggesting a unique mechanism of action that could inspire research into related compounds (Tang et al., 2006).

properties

IUPAC Name

4-(2,3-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-12-6-3-5-11(17)15(12)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPHWLJZRQPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

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